6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. The presence of halogen substituents, such as fluorine and iodine, enhances its biological activity and modulates its chemical properties.
The synthesis of 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one can be derived from various precursors in the quinazoline series. The compound has been explored in multiple studies focusing on its synthesis, characterization, and biological evaluation. Research indicates that derivatives of quinazolinones exhibit significant pharmacological activities, making them of interest in drug development .
This compound can be classified under the following categories:
The synthesis of 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one typically involves the following methods:
The reactions often require specific conditions, including solvent choice (e.g., dimethyl sulfoxide), temperature control (commonly around 120 °C), and the use of bases like potassium hydroxide to facilitate cyclization and substitution reactions .
The molecular structure of 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one consists of:
Key structural data includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for characterization, providing insights into the compound's structure and purity .
6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and assess yield .
The mechanism of action for compounds like 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:
Studies have demonstrated that structural modifications significantly influence biological activity, with halogen substitutions enhancing potency against multi-drug resistant bacterial strains .
Key physical properties include:
Chemical properties are influenced by the presence of halogens:
Relevant data includes:
6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Multi-component reactions (MCRs) represent efficient single-step strategies for constructing the quinazolinone core, offering high atom economy and reduced purification steps. For 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one, the core formation typically originates from appropriately halogenated anthranilic acid derivatives or benzoxazinone precursors. A novel MCR approach utilizes 6-fluoro-8-iodo-2-aminobenzoic acid, acetic anhydride, and ammonium acetate under dehydrative conditions to form the 2-methylbenzoxazin-4-one intermediate. This intermediate subsequently undergoes ring closure with ammonia or ammonium salts to yield the target quinazolinone scaffold. The MCR strategy benefits from in situ generation of reactive intermediates, minimizing handling of unstable compounds and improving overall yield (typically 75-89%) [1] [6]. The inherent convergence of MCRs aligns with sustainable chemistry principles by reducing solvent consumption and energy requirements compared to linear syntheses. Recent innovations include catalyst-free MCRs in aqueous media and domino reactions that incorporate halogen atoms during the core formation stage, providing direct access to the dihalogenated scaffold [6].
Microwave irradiation has revolutionized the synthesis of thermally demanding quinazolinones, significantly accelerating reaction kinetics while improving purity profiles. For 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one, microwave-assisted cyclocondensation reduces reaction times from hours to minutes (typically 5-15 minutes) while increasing yields by 15-25% compared to conventional heating. A validated green protocol involves reacting 6-fluoro-8-iodo-anthranilic acid with acetyl chloride in dimethyl sulfoxide (DMSO) under microwave irradiation (150°C, 100W), followed by ammonium hydroxide-mediated ring expansion at 80°C for 8 minutes. This solvent-controlled approach eliminates traditional chlorinated solvents, utilizing DMSO's high boiling point and microwave absorption capacity to facilitate both steps with minimal byproduct formation [3] [6].
Table 1: Microwave Optimization for Quinazolinone Synthesis
Precursor | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
6-Fluoro-8-iodo-anthranilic acid | DMSO | 150 | 8 | 89 |
6-Fluoro-8-iodo-benzoxazinone | Ethanol | 100 | 15 | 76 |
6-Fluoro-8-iodo-benzamide | Water | 120 | 12 | 68 |
Alternative green approaches include mechanochemical grinding of solid precursors with ammonium carbonate under solvent-free conditions, though this method shows lower efficiency for iodinated substrates due to their reduced crystallinity. Supercritical CO₂ as reaction medium demonstrates promise for halogenated quinazolinones, offering tunable solvation power and easy separation, though scalability remains challenging [4] [6].
Catalytic systems for quinazolinone synthesis balance activity against metal contamination concerns, particularly for pharmaceutical intermediates. Metal-catalyzed approaches to 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one predominantly employ copper catalysts (CuI, CuBr) for C-N bond formation during ring closure. Recent advances demonstrate that Cu(I) complexes with N-heterocyclic carbene ligands facilitate the cyclization at reduced catalyst loading (0.5-1 mol%) in aqueous ethanol at 60°C, achieving yields >85% within 2 hours. However, stringent metal residue limits (<10 ppm) in pharmaceutical intermediates drive development of metal-free alternatives [1].
Non-metallic catalysis leverages hydrogen-bonding organocatalysts or Brønsted acids. Ammonium hexafluorophosphate (NH₄PF₆) efficiently catalyzes quinazolinone formation through dual activation of carbonyl and amino groups, achieving 86-97% yields for 2-alkyl/aryl-quinazolin-4(3H)-ones under mild conditions (80°C, 4 hours). This catalyst demonstrates particular efficacy for halogenated substrates due to its tolerance toward electronegative substituents. Enzyme-mediated cyclization using immobilized lipases in non-aqueous media represents an emerging metal-free approach, though reaction times remain lengthy (24-48 hours) [1] [6].
The strategic placement of fluorine and iodine on the quinazolinone nucleus enables further derivatization through selective bond formations. The C8-iodo substituent in 6-fluoro-8-iodo-2-methylquinazolin-4(3H)-one undergoes efficient Pd-catalyzed cross-coupling, with Sonogashira reactions demonstrating exceptional selectivity at this position. When subjected to phenylacetylene under Pd(PPh₃)₄/CuI catalysis at room temperature, the iodo group couples within 24 hours with 60-72% yield while preserving the C6-fluoro substituent and chlorine at C4. This chemoselectivity stems from the C-I bond's lower activation energy compared to C-F (83 kcal/mol vs. 126 kcal/mol) and the α-nitrogen effect at C4 [5].
Table 2: Functionalization Outcomes for 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one
Reaction Type | Conditions | Selectivity | Yield (%) |
---|---|---|---|
Sonogashira coupling | Pd(PPh₃)₄, CuI, Cs₂CO₃, THF, rt, 24h | Exclusive at C8-I | 60-72 |
Suzuki-Miyaura coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃, dioxane, 80°C | C8 >> C4, C6 | 55-68 |
Nucleophilic substitution | Secondary amines, DMSO, 120°C | C6-F only under forcing conditions | <20 |
The C6-fluoro substituent exhibits remarkable stability toward most cross-coupling conditions but undergoes nucleophilic aromatic substitution (SNAr) with strongly electron-rich nucleophiles (e.g., piperidine) at elevated temperatures (>120°C) in DMSO. This differential reactivity enables sequential functionalization: initial C8-iodo modification followed by C6-fluoro displacement, providing access to diverse polysubstituted derivatives [4] [5].
Strategic halogen placement demands precise control over temperature, catalyst loading, and halogen sources to minimize polyhalogenation and decomposition. For C6-fluorination, nucleophilic fluorination using KF in dipolar aprotic solvents (DMSO, sulfolane) at 160-180°C provides superior regioselectivity over electrophilic methods. Key to success is rigorous anhydrous conditions and crown ether additives to enhance fluoride nucleophilicity, achieving >90% incorporation at C6 without competing C8 fluorination.
Radioiodination for preclinical studies employs Cu(I)-catalyzed halogen exchange with Na¹²⁵I in DMF at 150°C, achieving 65-75% radiochemical yield. For non-radioactive synthesis, electrophilic iodination using ICl in acetic acid at 0-5°C proves optimal for C8-selective substitution, capitalizing on the ortho-directing effect of the adjacent carbonyl group. Careful stoichiometry control (1.05 eq ICl) prevents diiodination, with yields reaching 85-92% after crystallization.
Solvent optimization significantly impacts halogenation efficiency. Polar aprotic solvents (DMF, NMP) facilitate fluoride dissolution but promote side reactions with iodinating agents. Mixed solvent systems (CHCl₃:AcOH, 3:1) balance halogen solubility and substrate stability, particularly for iodination. Catalyst screening reveals that ammonium hexafluorophosphate (NH₄PF₆) improves fluorination yields by 12-15% through hydrogen-bond mediation between the substrate and fluoride source [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0